6-chloro-4-ethoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide
CAS No.: 950266-57-6
Cat. No.: VC11904541
Molecular Formula: C19H17ClN2O3
Molecular Weight: 356.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950266-57-6 |
|---|---|
| Molecular Formula | C19H17ClN2O3 |
| Molecular Weight | 356.8 g/mol |
| IUPAC Name | 6-chloro-4-ethoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C19H17ClN2O3/c1-3-25-18-11-17(22-16-9-4-12(20)10-15(16)18)19(23)21-13-5-7-14(24-2)8-6-13/h4-11H,3H2,1-2H3,(H,21,23) |
| Standard InChI Key | YBEGQAUMXQRRBN-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC |
| Canonical SMILES | CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s quinoline core is substituted at three critical positions:
-
Position 6: A chlorine atom enhances electrophilic reactivity and influences binding to hydrophobic protein pockets .
-
Position 4: An ethoxy group () modulates solubility and steric interactions .
-
Carboxamide side chain: A 4-methoxyphenyl group () contributes to π-π stacking and hydrogen bonding with biological targets .
The three-dimensional structure, confirmed via X-ray crystallography, reveals a planar quinoline ring system with dihedral angles of between the quinoline and methoxyphenyl planes.
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 356.8 g/mol |
| LogP (Octanol-Water) | 3.2 ± 0.1 |
| Aqueous Solubility | 12.7 µg/mL (pH 7.4) |
| Melting Point | 193–197°C |
The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility for bioavailability .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step protocol optimized for yield and purity :
-
Quinoline Core Formation: Cyclization of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 110°C yields the intermediate 4-oxo-1,4-dihydroquinoline-3-carbonitrile .
-
Chlorination: Treatment with phosphorus oxychloride () introduces the chloro group at position 6 .
-
Ethoxy Substitution: Nucleophilic aromatic substitution replaces the 4-hydroxy group with ethoxy using ethanol and potassium carbonate.
-
Carboxamide Coupling: Reaction with 4-methoxyphenylamine via EDC/HOBt-mediated coupling completes the structure.
Key Reaction Conditions:
-
Catalysts: Palladium (0.5 mol%) for cross-coupling steps.
-
Solvents: Dimethylformamide (DMF) for carboxamide formation.
-
Purification: Flash chromatography (ethyl acetate/hexane gradient) achieves >98% purity .
Analytical Characterization
-
NMR Spectroscopy: NMR (400 MHz, DMSO-): δ 8.52 (s, 1H, quinoline-H), 7.89 (d, Hz, 1H), 7.72 (d, Hz, 1H), 7.45–7.41 (m, 2H, Ar-H) .
-
HPLC: Retention time = 14.2 min (C18 column, 70:30 acetonitrile/water).
Biological Activities and Mechanisms
Anticancer Efficacy
The compound exhibits potent cytotoxicity against:
| Cell Line | IC (µM) |
|---|---|
| HCT-116 (Colon Cancer) | 3.3 |
| Caco-2 (Colorectal Cancer) | 50.9 |
| MCF-7 (Breast Cancer) | 17.0 |
Notably, it outperforms 5-fluorouracil (IC = 28.1 µM in HCT-116) by 8.5-fold .
Mechanism of Action
-
PI3Kα Inhibition: Docking studies reveal binding to the ATP-binding pocket of phosphatidylinositol 3-kinase α (PI3Kα), with a docking score of −9.2 kcal/mol . Key interactions include:
-
Hydrogen bonds with Val851 and Ser854.
-
Hydrophobic contacts with Trp780 and Ile848.
-
-
Reactive Oxygen Species (ROS) Induction: Elevates intracellular ROS by 2.7-fold in HCT-116 cells, triggering mitochondrial apoptosis .
Anti-Inflammatory Activity
In soybean lipoxygenase (LOX) assays, the compound inhibits LOX-1 with an IC of 18.7 µM, comparable to nordihydroguaiaretic acid (IC = 15.2 µM) .
Comparative Analysis with Related Compounds
| Compound | Substituents | IC (HCT-116) |
|---|---|---|
| 6-Chloro-4-ethoxy-N-(4-methoxyphenyl) | 6-Cl, 4-OEt, N-(4-MeOPh) | 3.3 µM |
| 6-Chloro-4-hydroxy-N-phenyl | 6-Cl, 4-OH, N-Ph | 8.9 µM |
| 7-Fluoro-6-methoxyquinoline | 7-F, 6-OMe | 42.1 µM |
The ethoxy and methoxyphenyl groups synergistically enhance target affinity and metabolic stability compared to hydroxyl or unsubstituted analogues .
Pharmacokinetic and Toxicity Profile
-
CYP450 Inhibition: Moderate inhibitor of CYP3A4 (IC = 12.4 µM), suggesting manageable drug-drug interactions.
-
Plasma Stability: t = 6.7 hours in human plasma, suitable for once-daily dosing.
-
hERG Binding: Low affinity (IC > 30 µM), indicating minimal cardiotoxicity risk.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume